![molecular formula C14H21BO2 B2778197 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-64-2](/img/structure/B2778197.png)
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDO-BF2, is a boron-containing compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is a highly efficient oxidant and has been used in various chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
Scientific Research Applications
Catalysis and Chemical Synthesis
- Silaboration of Allenes : A study by Chang et al. (2005) describes a method for synthesizing various 2-silylallylboronates using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane in a palladium-catalyzed process. This method showcases high regio- and stereoselectivity and can be applied to the synthesis of homoallylic alcohols (Chang et al., 2005).
Material Science and Engineering
Synthesis of Polyenes : Das et al. (2015) synthesized a series of 2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds are potential intermediates for creating new materials for Liquid Crystal Display (LCD) technology. The study highlights their potential in synthesizing conjugated polyene as new materials (Das et al., 2015).
Preparation of Propargylation Reagent : Fandrick et al. (2012) discussed the scalable preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This study addresses problems associated with batch processing and proposes a continuous-flow process for efficient production (Fandrick et al., 2012).
Biochemistry and Medical Research
Design of Lipogenic Inhibitors : Das et al. (2011) synthesized a library of 2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. Some of these compounds, like BF102, showed potential as lipid-lowering drugs without significant toxicity in mice (Das et al., 2011).
Development of Silicon-Based Drugs : Büttner et al. (2007) developed a new building block, 2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This work facilitated the synthesis of retinoid agonist disila-bexarotene (Büttner et al., 2007).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYMBKXLWUXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
214360-64-2 |
Source
|
Record name | 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.